molecular formula C7H6ClN3 B172252 5-Chloro-1H-indazol-6-amine CAS No. 100960-35-8

5-Chloro-1H-indazol-6-amine

Cat. No. B172252
CAS RN: 100960-35-8
M. Wt: 167.59 g/mol
InChI Key: UBSUVQXJCAJWPB-UHFFFAOYSA-N
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Description

5-Chloro-1H-indazol-6-amine is a chemical compound with the molecular formula C7H6ClN3 . It is a useful research chemical and an indazole derivative with anti-inflammatory properties . It can be used as a biochemical reagent for life science related research .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives involves various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-indazol-6-amine is represented by the InChI code: 1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) . This indicates that the molecule consists of a chlorine atom (Cl), a nitrogen atom (N), and a hydrogen atom (H) attached to an indazole ring.


Chemical Reactions Analysis

Indazole derivatives have been found to exhibit a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, a derivative, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition .


Physical And Chemical Properties Analysis

5-Chloro-1H-indazol-6-amine is a powder . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.

Scientific Research Applications

Anti-Inflammatory Applications

Indazole derivatives, including 5-Chloro-1H-indazol-6-amine, have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential . These compounds showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Antimicrobial Applications

Indazole compounds have also been found to exhibit antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-HIV Applications

Indazole derivatives have shown potential as anti-HIV agents . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in HIV treatment.

Anticancer Applications

5-Chloro-1H-indazol-6-amine has shown promising results in inhibiting cell growth, particularly against colon and melanoma cell lines . The compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Hypoglycemic Applications

Indazole derivatives have been found to possess hypoglycemic activities . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in the treatment of diabetes.

Antiprotozoal Applications

Indazole compounds have also been found to exhibit antiprotozoal activities . This makes them potential candidates for the development of new antiprotozoal drugs.

Antihypertensive Applications

Indazole derivatives have shown potential as antihypertensive agents . This suggests that 5-Chloro-1H-indazol-6-amine could be explored for its potential in hypertension treatment.

Serotonin Receptor Agonist

A series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their suitability as 5-HT2 receptor agonists . The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist .

Safety and Hazards

5-Chloro-1H-indazol-6-amine may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

5-chloro-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSUVQXJCAJWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-indazol-6-amine

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